molecular formula C18H14ClFN2O3 B2596757 N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide CAS No. 888463-23-8

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide

Cat. No.: B2596757
CAS No.: 888463-23-8
M. Wt: 360.77
InChI Key: VOPCXUJLGUIICR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is substituted with a 3-chloro-4-fluorophenyl group and a propanamido group, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the 3-chloro-4-fluorophenyl group through a substitution reaction. The propanamido group is then introduced via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of phenyl-substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct biological properties. Its combination of substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPCXUJLGUIICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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